potassium;3,4-dioxonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;3,4-dioxonaphthalene-1-sulfonate is an organic compound with the molecular formula C10H5KO5S. It belongs to the class of naphthoquinones, which are compounds containing a naphthohydroquinone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium;3,4-dioxonaphthalene-1-sulfonate can be synthesized through the reaction of 1,2-naphthoquinone with potassium sulfite. The reaction typically involves dissolving 1,2-naphthoquinone in water and adding potassium sulfite under controlled temperature conditions. The product is then filtered and crystallized to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the final product is obtained through filtration, crystallization, and drying processes .
Chemical Reactions Analysis
Types of Reactions: Potassium;3,4-dioxonaphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of higher oxidation state products.
Reduction: Reduction leads to the formation of reduced naphthoquinone derivatives.
Substitution: Substitution reactions yield various substituted naphthoquinone derivatives depending on the nucleophile used
Scientific Research Applications
Potassium;3,4-dioxonaphthalene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying redox reactions in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of potassium;3,4-dioxonaphthalene-1-sulfonate involves its redox properties. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property makes it useful in various biochemical and industrial processes. The molecular targets and pathways involved include redox enzymes and electron transport chains .
Comparison with Similar Compounds
- Sodium;3,4-dioxonaphthalene-1-sulfonate
- Potassium;1,2-naphthoquinone-4-sulfonate
- Sodium;1,2-naphthoquinone-4-sulfonate
Comparison: Potassium;3,4-dioxonaphthalene-1-sulfonate is unique due to its specific redox properties and its ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
potassium;3,4-dioxonaphthalene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHPWURQTWXMF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5KO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.